1,2,3,4-Tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline has been explored through various strategies, aiming to improve selectivity, yield, and efficiency. Novel catalytic stereoselective strategies have emerged, moving beyond traditional Pictet–Spengler reactions. These methodologies focus on the asymmetric synthesis of C1-chiral tetrahydroisoquinolines, highlighting their importance as scaffolds in asymmetric catalysis and the total synthesis of alkaloid natural products (Liu et al., 2015). Flow chemistry techniques have also been employed for the efficient synthesis of THIQs, utilizing the thermal control capabilities of flow-microreactor systems for fast and reproducible syntheses (Giovine et al., 2013).
Molecular Structure Analysis
The molecular structure of THIQ is characterized by a benzene ring fused to a nitrogen-containing heterocycle. This structure serves as a privileged scaffold due to its conformational stability and ability to participate in various chemical reactions. Advances in synthetic methods have allowed for the functionalization at the C(1) position of THIQs, enabling the synthesis of derivatives with diverse biological activities and serving as precursors for alkaloid synthesis (Kaur & Kumar, 2020).
Chemical Reactions and Properties
THIQs undergo various chemical reactions, including catalytic asymmetric synthesis, reductive aminations, and cycloadditions. Domino reactions catalyzed by indium chloride in water have been developed for the efficient synthesis of tetrahydroquinoline derivatives, showcasing the cis selectivity of these cyclization products (Zhang & Li, 2002). Furthermore, a photo-induced [4+2] cycloaddition reaction under visible-light irradiation has been utilized for the synthesis of 1,2,3,4-tetrahydroquinolines, highlighting the role of photochemistry in the construction of complex molecular architectures (Itoh et al., 2020).
Physical Properties Analysis
The physical properties of THIQs, such as solubility, melting point, and stability, are crucial for their application in synthetic chemistry and drug development. These properties are influenced by the molecular structure and the presence of functional groups on the THIQ scaffold. The synthesis and analysis of THIQ derivatives aim to optimize these physical properties for specific applications, ensuring their utility in diverse chemical and biological contexts.
Chemical Properties Analysis
THIQs exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, redox characteristics, and the ability to form stable complexes with metals. These properties are exploited in synthetic strategies to construct complex molecules with high stereo- and regioselectivity. The versatility of THIQs as intermediates in organic synthesis is further demonstrated by their use in the synthesis of medicinally important compounds, such as tetrahydroisoquinoline-3-carboxylic acid derivatives, highlighting their significance in the development of peptide-based drugs (Kotha, Deodhar, & Khedkar, 2014).
Scientific Research Applications
Catalytic Asymmetric Synthesis : THIQ is a privileged scaffold in natural products and is used in asymmetric catalysis. Novel catalytic stereoselective strategies have been developed for its synthesis, which are applicable in the total synthesis of alkaloid natural products (Liu, Liu, Jin, Guo, & Zhao, 2015).
C(1)-Functionalization via Multicomponent Reactions : THIQ's C(1)-substituted derivatives are precursors for various alkaloids with multifarious biological activities. Recent advances include multicomponent reactions for C(1)-functionalization (Kaur & Kumar, 2020).
Therapeutic Applications : THIQ derivatives have been explored for various therapeutic activities, including cancer, malaria, CNS disorders, cardiovascular and metabolic disorders. Some derivatives are potential candidates for treating infectious diseases like HIV and tuberculosis (Singh & Shah, 2017).
Inhibition of Brain Electron Transport System : THIQ inhibits the activity of NADH-ubiquinone reductase in mouse brain mitochondria, suggesting its potential neurotoxic effects (Suzuki, Mizuno, & Yoshida, 1989).
Anticancer Agents : Substituted THIQs have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines. These derivatives exhibit potent cytotoxicity and are potential pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).
Parkinsonism-Inducing Agent : Certain derivatives like 1-benzyl-THIQ are identified as endogenous amines in the brain and are related to Parkinson's disease, suggesting their role in neurological disorders (Kotake et al., 1995).
Presence in Parkinsonian Brains : THIQ and its derivatives are found in higher concentrations in Parkinsonian brains compared to normal brains, indicating a potential link to the disease (Niwa et al., 1987).
Synthetic Methods : Various synthetic strategies have been developed to construct THIQ's core scaffold, highlighting its importance in medicinal chemistry (Faheem et al., 2021).
Safety And Hazards
THIQ is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 4), H332 Acute toxicity, Dermal (Category 2), H310 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 Specific target organ toxicity - single exposure (Category 2), H371 Short-term (acute) aquatic hazard (Category 3), H402 Long-term (chronic) aquatic hazard (Category 3), H412 .
Future Directions
Due to the diverse biological activities of THIQ against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . The future directions of THIQ research could involve further exploration of its biological potential, structural–activity relationship (SAR), and mechanism of action .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYZHKAOTLEWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14099-81-1 (hydrochloride) | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |
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DSSTOX Substance ID |
DTXSID6026115 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
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Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid with an unpleasant odor; [Acros Organics MSDS], Liquid | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
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Product Name |
1,2,3,4-Tetrahydroisoquinoline | |
CAS RN |
91-21-4, 14099-81-1 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |
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Record name | Tetrahydroisoquinoline | |
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Record name | Isoquinoline, 1,2,3,4-tetrahydro- | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.864 | |
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Record name | TETRAHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W89FBX3E | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< -15 °C | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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